molecular formula C7H8ClN B033498 4-(Chloromethyl)-2-methylpyridine CAS No. 75523-42-1

4-(Chloromethyl)-2-methylpyridine

Cat. No. B033498
CAS RN: 75523-42-1
M. Wt: 141.6 g/mol
InChI Key: XDDLZDABUCJCMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)-2-methylpyridine and related compounds often involves halomethylation of pyridine derivatives. For instance, the synthesis of halomethyl-2,2′-bipyridines, including compounds similar to 4-(Chloromethyl)-2-methylpyridine, has been efficiently achieved through specific synthetic routes that ensure the introduction of the chloromethyl group at the desired position on the pyridine ring (Smith, Lamba, & Fraser, 2003).

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-2-methylpyridine can be characterized by spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These techniques provide detailed information on the bonding, geometry, and overall structure of the molecule. For example, studies on similar pyridine derivatives have elucidated their crystal and molecular structures, showcasing the arrangement of atoms and the presence of specific functional groups (Bator et al., 2011).

Chemical Reactions and Properties

4-(Chloromethyl)-2-methylpyridine participates in various chemical reactions, primarily due to the reactivity of the chloromethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and compounds. The pyridine ring can also engage in coordination chemistry, forming complexes with metals (Ahmadi et al., 2011).

Scientific Research Applications

  • Corrosion Inhibition : A study found that 2-amino-4-methylpyridine effectively inhibits mild steel corrosion in 0.5 M HCl, suggesting potential applications in corrosion prevention technologies (B. Mert et al., 2014).

  • Material Science : Another research indicates that compounds like 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) have high hyperpolarizability and stability, which are important in material sciences, especially in fields related to non-linear optics (G. Velraj et al., 2015).

  • Pharmaceutical Synthesis : In pharmaceutical research, compounds like 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (5-MTP) have been synthesized from 4-chloro-2,3-dimethylpyridine, demonstrating the chemical's role in drug development (Pan Xiang-jun, 2006).

  • Polyelectrolyte Studies : Quaternization reactions involving chloromethylated polystyrene and 4,4′-bipyridil have been studied, providing insights into the kinetics of these reactions important in polymer chemistry (C. Luca et al., 1996).

  • Enzyme Inactivation : The novel 4-halopyridine "warhead" effectively inactivates enzymes like dimethylarginine dimethylaminohydrolase (DDAH) by stabilizing the pyridinium form, important in biochemistry and drug development (Corey M. Johnson et al., 2011).

  • Chemical Synthesis : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine, yielding a potential intermediate for lafutidine, demonstrates its role in creating useful chemical intermediates (Shen Li, 2012).

  • Construction Materials : A study on 2-chloro-3-amino-4-methylpyridine oxychloride cement shows the potential of pyridine derivatives in creating alternative, greener building materials (L. Fan, 2008).

  • Analytical Chemistry : Research on optimizing the electrophoretic separation of various methylpyridines, including 4-(Chloromethyl)-2-methylpyridine, contributes to advancements in analytical chemistry techniques (S. Wren, 1991).

properties

IUPAC Name

4-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLZDABUCJCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methylpyridine

Synthesis routes and methods

Procedure details

(2-Methyl-pyridin-4-yl)-methanol (40 mg, 0.33 mmol) described in Manufacturing Example 47-1-1, thionyl chloride (0.047 ml, 0.65 mmol) and methylene chloride (4.0 ml) were stirred for 5 minutes at 60° C. Sodium bicarbonate solution and ethyl acetate were added to separate the reaction solution, and the ethyl acetate layer was dried over sodium sulfate. The solvent was evaporated under a reduced pressure to obtain 4-chloromethyl-2-methyl-pyridine as a crude product.
Quantity
40 mg
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reactant
Reaction Step One
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0.047 mL
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reactant
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4 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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